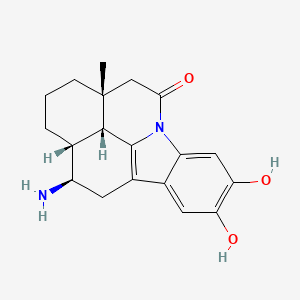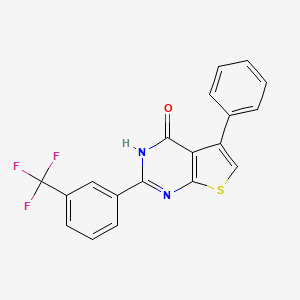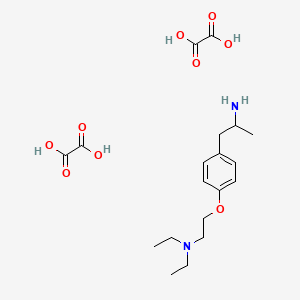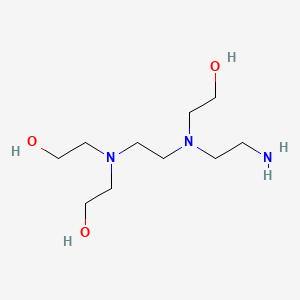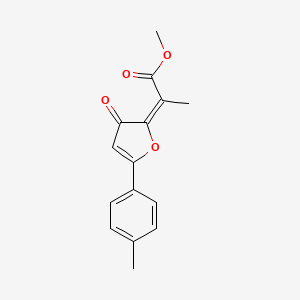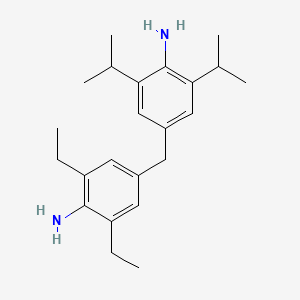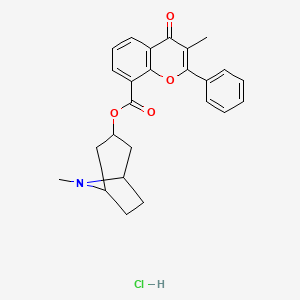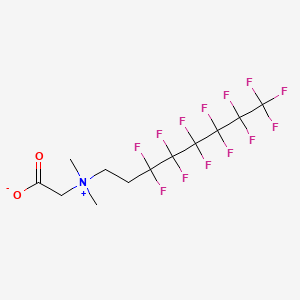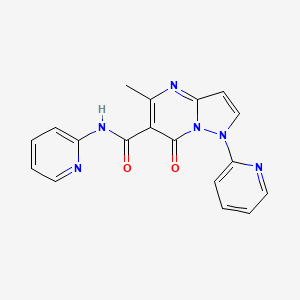
4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-xylopyranosylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-xylopyranosylamino)- is a complex organic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique structure with an amino group, a methoxy group, and a beta-D-xylopyranosylamino moiety, making it an interesting subject for chemical and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-xylopyranosylamino)- typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidinone core, followed by the introduction of the amino, methoxy, and xylopyranosylamino groups through various chemical reactions. Common reagents and conditions used in these steps include:
Amination: Introduction of the amino group using reagents like ammonia or amines under basic conditions.
Methoxylation: Addition of the methoxy group using methanol and a suitable catalyst.
Glycosylation: Attachment of the beta-D-xylopyranosylamino moiety using glycosyl donors and acceptors in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-xylopyranosylamino)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or alcohols under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-xylopyranosylamino)- has a wide range of scientific research applications, including:
Chemistry: Studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Investigated for its biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including antiviral, antibacterial, or anticancer properties.
Industry: Used in the development of new materials, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-xylopyranosylamino)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Binding: Interaction with cellular receptors to modulate signal transduction pathways.
DNA/RNA Interaction: Binding to nucleic acids to interfere with replication or transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-glucopyranosylamino)
- 4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-galactopyranosylamino)
- 4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-mannopyranosylamino)
Uniqueness
The uniqueness of 4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-xylopyranosylamino)- lies in its specific structural features, such as the beta-D-xylopyranosylamino moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
328553-58-8 |
|---|---|
Molekularformel |
C11H19N4O6+ |
Molekulargewicht |
303.29 g/mol |
IUPAC-Name |
6-amino-2-methoxy-3-methyl-5-[[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]amino]pyrimidin-1-ium-4-one |
InChI |
InChI=1S/C11H18N4O6/c1-15-10(19)5(8(12)14-11(15)20-2)13-9-7(18)6(17)4(16)3-21-9/h4,6-7,9,13,16-18H,3,12H2,1-2H3/p+1/t4-,6+,7-,9?/m1/s1 |
InChI-Schlüssel |
PGVODIOYTVZUKM-GREICVSXSA-O |
Isomerische SMILES |
CN1C(=O)C(=C([NH+]=C1OC)N)NC2[C@@H]([C@H]([C@@H](CO2)O)O)O |
Kanonische SMILES |
CN1C(=O)C(=C([NH+]=C1OC)N)NC2C(C(C(CO2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


